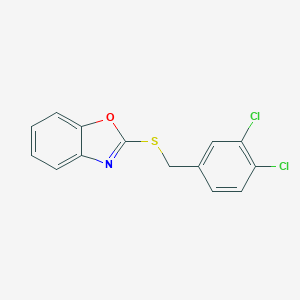![molecular formula C22H16Cl2N2S2 B427759 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline](/img/structure/B427759.png)
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is a chemical compound with the molecular formula C22H16Cl2N2S2 and a molecular weight of 443.41 g/mol This compound is characterized by the presence of two 3-chlorophenyl groups attached to a quinoxaline core via sulfanyl (thioether) linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkages .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced to tetrahydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis{[(phenyl)sulfanyl]methyl}quinoxaline
- 2,3-Bis{[(4-chlorophenyl)sulfanyl]methyl}quinoxaline
- 2,3-Bis{[(3-bromophenyl)sulfanyl]methyl}quinoxaline
Uniqueness
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is unique due to the presence of 3-chlorophenyl groups, which may impart distinct electronic and steric properties compared to its analogs.
Propiedades
Fórmula molecular |
C22H16Cl2N2S2 |
|---|---|
Peso molecular |
443.4g/mol |
Nombre IUPAC |
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline |
InChI |
InChI=1S/C22H16Cl2N2S2/c23-15-5-3-7-17(11-15)27-13-21-22(14-28-18-8-4-6-16(24)12-18)26-20-10-2-1-9-19(20)25-21/h1-12H,13-14H2 |
Clave InChI |
WMFMWEJWAMMZDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)



![N,N,N-trimethyl-3-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-1-propanaminium](/img/structure/B427691.png)
![2-((2,4-Dichlorobenzyl)thio)benzo[d]oxazole](/img/structure/B427692.png)
![2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427693.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427695.png)

![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)


